5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde: A Comprehensive Technical Guide
5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde is a substituted furan derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a furan ring linking a chlorinated and nitrated phenyl group with an aldehyde functional group, makes it a versatile intermediate for the synthesis of more complex molecules, including chalcones and other heterocyclic compounds. This document provides a detailed overview of its chemical properties, synthesis, and the biological activities of its derivatives.
Chemical Properties
While detailed experimental data for 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde is not extensively available in peer-reviewed literature, its basic chemical properties can be summarized.
| Property | Value | Source |
| Molecular Formula | C₁₁H₆ClNO₄ | PubChem[1] |
| Molecular Weight | 251.62 g/mol | PubChem[1] |
| CAS Number | 327049-94-5 | |
| Appearance | Not reported | |
| Melting Point | Not experimentally reported | |
| Boiling Point | Not experimentally reported | |
| Solubility | Not experimentally reported | |
| ¹H NMR Data | Not experimentally reported | |
| ¹³C NMR Data | Not experimentally reported | |
| Mass Spectrum | Not experimentally reported |
Synthesis
A key synthetic route to 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde involves a diazotization reaction of 2-chloro-4-nitroaniline followed by a Meerwein arylation with furfural.[2]
Experimental Protocol: Synthesis of 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde[2]
Materials:
-
2-Chloro-4-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Water (H₂O)
-
Sodium Nitrite (NaNO₂)
-
Furfural
-
Copper(II) Chloride (CuCl₂)
-
Ethanol
Procedure:
-
A mixture of 2-chloro-4-nitroaniline (8 g) in a 1:1 solution of concentrated HCl and water is heated with stirring.
-
The mixture is then cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite (0.07 mol) is added dropwise to the cooled mixture. The reaction is allowed to proceed for one hour to ensure complete diazotization.
-
The reaction mixture is filtered, and the filtrate is collected.
-
Furfural (0.05 mol) is added to the filtrate.
-
A solution of copper(II) chloride (2 g in 10 mL of water) is added dropwise to the mixture.
-
The reaction is stirred for 4 hours and then left overnight at room temperature.
-
The resulting precipitate is filtered, dried, and recrystallized from ethanol to yield the final product.
Synthesis Workflow
Caption: Synthetic pathway for 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde.
Reactivity and Applications
The aldehyde functionality and the substituted phenyl-furan core make this compound a valuable building block in organic synthesis. It can readily undergo condensation reactions to form a variety of derivatives.
Synthesis of Chalcone Derivatives
5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde serves as a key precursor in the Claisen-Schmidt condensation reaction to produce chalcones. These chalcones have been investigated for their potential biological activities.[2]
Experimental Protocol: Synthesis of Chalcones (General Procedure) [2]
-
A substituted triazole ketone (3 mmol) is dissolved in ethanol.
-
5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde (3 mmol) is added to the solution.
-
A 20% solution of potassium hydroxide (10 mL) is added dropwise.
-
The reaction mixture is stirred overnight at room temperature.
-
The mixture is then poured into ice water, and the resulting precipitate is filtered, dried, and recrystallized from ethanol.
Biological Activity of Derivatives
While there is no direct biological activity data reported for 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde, its chalcone derivatives have been synthesized and evaluated for their antibacterial properties.
Antibacterial Activity of Chalcone Derivatives
A series of chalcones synthesized from 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde were screened for their in vitro antibacterial activity against various Gram-positive and Gram-negative bacterial strains. The studies indicated that these derivatives exhibit promising antibacterial activity.[2]
Experimental Workflow: Antibacterial Screening
Caption: Workflow for the antibacterial evaluation of chalcone derivatives.
Conclusion
5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde is a synthetically accessible compound that holds promise as an intermediate in the development of new chemical entities with potential therapeutic applications. While comprehensive data on the parent molecule is limited, the demonstrated biological activity of its derivatives warrants further investigation into this chemical scaffold. Future research should focus on the full characterization of the title compound and a broader screening of its derivatives to explore their full potential in drug discovery and materials science.
